molecular formula C11H21ClN2O2 B6186437 tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 2639412-96-5

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B6186437
CAS No.: 2639412-96-5
M. Wt: 248.75 g/mol
InChI Key: QZZWYQSBMZFWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-2-azabicyclo[221]heptane-2-carboxylate hydrochloride is a bicyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the preparation of 2-azabicyclo[2.2.1]heptan-4-amine, followed by the protection of the primary amine group with a tert-butyl carbamate. The process may include steps such as cycloaddition reactions and subsequent functional group transformations .

Industrial Production Methods

Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can be readily derivatized with numerous transformations .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2639412-96-5

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12)5-4-8(13)6-11;/h8H,4-7,12H2,1-3H3;1H

InChI Key

QZZWYQSBMZFWNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C2)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.